An In-depth Technical Guide to 1-(4-Bromophenyl)-2-morpholinoethanone: Chemical Properties and Structure
An In-depth Technical Guide to 1-(4-Bromophenyl)-2-morpholinoethanone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)-2-morpholinoethanone is an alpha-aminoketone derivative characterized by a bromophenyl group attached to a carbonyl carbon, which is in turn bonded to a methylene group bearing a morpholine ring. This compound, and others in its class, are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to the established biological activities of the morpholine and alpha-aminoketone scaffolds. This technical guide provides a comprehensive overview of the known chemical properties, structure, and synthesis of 1-(4-Bromophenyl)-2-morpholinoethanone, compiling available data to support further research and development efforts.
Chemical Properties and Structure
1-(4-Bromophenyl)-2-morpholinoethanone is a solid organic compound with the chemical formula C₁₂H₁₄BrNO₂ and a molecular weight of 284.15 g/mol [1]. Its unique structure, featuring a halogenated aromatic ring, a ketone, and a tertiary amine within a morpholine ring, dictates its physicochemical properties and potential biological interactions.
Table 1: Chemical and Physical Properties of 1-(4-Bromophenyl)-2-morpholinoethanone
| Property | Value | Reference |
| CAS Number | 20099-96-1 | [1] |
| Molecular Formula | C₁₂H₁₄BrNO₂ | [1] |
| Molecular Weight | 284.15 g/mol | [1] |
| Physical State | Solid | |
| Storage Conditions | Store at 2-8°C | [1] |
The structure of 1-(4-Bromophenyl)-2-morpholinoethanone is characterized by several key functional groups:
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4-Bromophenyl group: The presence of a bromine atom on the phenyl ring can influence the compound's lipophilicity and its ability to participate in halogen bonding, which can be a significant interaction in biological systems.
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Ethanone backbone: The ketone functional group is a key feature, and its carbonyl carbon is susceptible to nucleophilic attack. The alpha-carbon to the carbonyl is substituted with the morpholine ring.
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Morpholine ring: This heterocyclic amine is a common scaffold in medicinal chemistry, often incorporated to improve the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability. The nitrogen atom of the morpholine ring is basic.
Experimental Protocols
Synthesis of 1-(4-Bromophenyl)-2-morpholinoethanone
A general and efficient method for the synthesis of α-amino ketones, such as 1-(4-Bromophenyl)-2-morpholinoethanone, involves the nucleophilic substitution of an α-haloketone with the corresponding amine. The starting material, 2-bromo-1-(4-bromophenyl)ethanone, is a known compound.
General Synthetic Workflow:
Caption: General workflow for the synthesis of 1-(4-Bromophenyl)-2-morpholinoethanone.
Detailed Experimental Protocol (Adapted from a similar synthesis):
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 equivalent) in a suitable aprotic solvent such as toluene or acetonitrile.
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Addition of Amine: To this solution, add morpholine (1.1 to 2.0 equivalents). The reaction can be carried out at room temperature or with gentle heating to increase the reaction rate. An inorganic base like potassium carbonate can be added to scavenge the hydrobromic acid formed during the reaction.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup: Upon completion, cool the reaction mixture to room temperature. If a solid (morpholine hydrobromide) has precipitated, it can be removed by filtration. The filtrate is then typically washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.
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Purification: The crude product is obtained by removing the solvent under reduced pressure. Further purification can be achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 1-(4-Bromophenyl)-2-morpholinoethanone.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl group (typically two doublets in the aromatic region), a singlet for the methylene protons adjacent to the carbonyl group, and two multiplets for the methylene protons of the morpholine ring.
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¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the carbons of the bromophenyl ring (with the carbon attached to the bromine showing a characteristic chemical shift), the methylene carbon adjacent to the carbonyl, and the carbons of the morpholine ring.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks would include C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule, and C-N and C-O stretching vibrations from the morpholine ring.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺, with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for the M and M+2 peaks).
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Melting Point: The melting point of the purified solid compound should be determined as an indicator of its purity.
Potential Biological Activity and Signaling Pathways
While specific biological activity data for 1-(4-Bromophenyl)-2-morpholinoethanone is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest several potential areas of pharmacological interest.
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Anticancer Activity: Morpholine-containing compounds have been investigated for their potential as anticancer agents. The morpholine ring can improve the pharmacokinetic profile of drug candidates, and various derivatives have shown cytotoxicity against different cancer cell lines. The bromophenyl group can also contribute to the anticancer activity, as seen in other brominated compounds.
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Enzyme Inhibition: Alpha-aminoketones are known to be reactive species and can act as inhibitors of various enzymes, particularly proteases, by forming covalent or non-covalent adducts with active site residues.
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CNS Activity: The morpholine scaffold is present in several centrally acting drugs. Therefore, derivatives like 1-(4-Bromophenyl)-2-morpholinoethanone could potentially interact with receptors or enzymes in the central nervous system.
Hypothetical Signaling Pathway Involvement:
Given the general activities of related compounds, 1-(4-Bromophenyl)-2-morpholinoethanone could potentially modulate signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Hypothetical mechanism of action for 1-(4-Bromophenyl)-2-morpholinoethanone.
1-(4-Bromophenyl)-2-morpholinoethanone is a compound with significant potential for further investigation in medicinal chemistry and drug discovery. This technical guide has summarized the available information on its chemical properties, structure, and a general synthetic approach. While detailed experimental and biological data are currently limited, the structural features of this molecule suggest that it warrants further study to explore its potential therapeutic applications. The provided information serves as a foundation for researchers to design and execute further experiments to fully elucidate the characteristics and biological profile of this intriguing compound.
